3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
3-(Benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic small molecule characterized by a propanamide backbone bridging a benzenesulfonyl group and a 2-oxopyrrolidin-1-yl-substituted phenyl ring.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-18(11-13-26(24,25)17-8-2-1-3-9-17)20-15-6-4-7-16(14-15)21-12-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROICKXNAURMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step often involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the Pyrrolidinone Moiety: The next step includes the formation of the pyrrolidinone ring, which can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid or its derivative.
Coupling Reaction: The final step involves coupling the benzenesulfonyl intermediate with the pyrrolidinone derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a benzenesulfonamide moiety linked to a propanamide structure, with a pyrrolidine derivative contributing to its unique properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and subsequent modifications to introduce the pyrrolidine structure.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamides have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression . The structure-activity relationship studies suggest that modifications to the benzenesulfonamide core can enhance inhibitory potency against IDO, potentially leading to new cancer therapies.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including Hep3B and A549 . The MTT assay is commonly employed to assess cell viability, where compounds are tested at different concentrations to determine their efficacy. These findings imply that 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide may similarly possess cytotoxic properties worth exploring.
Case Study 1: Antifungal Activity
A study focusing on related sulfonamide derivatives reported promising antifungal activity against Candida albicans and Aspergillus niger. The synthesized compounds demonstrated greater efficacy than standard antifungal treatments, suggesting that modifications in the sulfonamide group can lead to enhanced antifungal properties . This case highlights the potential for developing antifungal agents based on the structural framework of this compound.
Case Study 2: Structure-Activity Relationship
Another study investigated a series of benzenesulfonamides with dual triazole moieties. The findings indicated that specific structural modifications significantly influenced their biological activity, emphasizing the importance of systematic exploration of structure-activity relationships in drug development . This approach could be applied to further investigate the therapeutic potential of this compound.
Summary of Research Findings
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group can act as a hydrogen bond acceptor, while the amide and pyrrolidinone moieties can participate in various non-covalent interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Biophysical Insights
- The target compound’s benzenesulfonyl group may confer similar targeting but with altered selectivity.
- Dopamine D2 Antagonists (): Propanamides with benzothiazinone or trifluoromethyl groups (e.g., compound 10) show moderate receptor affinity. The target compound’s pyrrolidinone ring could mimic these heterocycles, enhancing hydrophobic interactions .
- Docking Considerations (): The Glide XP scoring function highlights hydrophobic enclosure and hydrogen bonding as critical for binding. The benzenesulfonyl group may participate in charged-charged interactions, while the pyrrolidinone could stabilize hydrogen bonds in enclosed environments .
Physicochemical Properties
- Solubility: Pyrrolidinone rings (as in the target compound and compound 13 in ) improve aqueous solubility compared to purely aromatic systems (e.g., compound 10 in ) .
Biological Activity
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 336.41 g/mol. It features a benzenesulfonamide group and a pyrrolidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, while the pyrrolidine moiety may enhance binding affinity to specific protein targets.
Therapeutic Applications
Research indicates that this compound may have potential applications in the treatment of various conditions, including:
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing promise in conditions like rheumatoid arthritis.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use as an antibiotic agent.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of related sulfonamides found that structural modifications, such as the addition of a pyrrolidine ring, significantly enhanced potency against cancer cell lines (IC50 values in the nanomolar range) .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures can inhibit key enzymes involved in cancer progression, suggesting that this compound may act through similar pathways .
- In Vivo Studies : Animal model studies demonstrated that administration of this compound led to reduced tumor growth and improved survival rates in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
